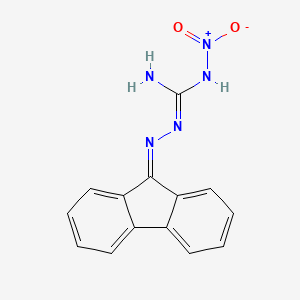

N-(9-Fluorenylidene)nitroaminoguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

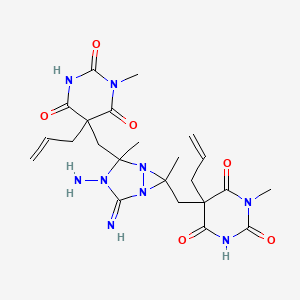

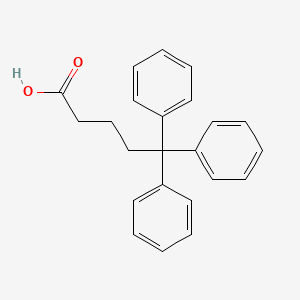

N-(9-Fluorenylidene)nitroaminoguanidine is a compound that combines the structural features of fluorenylidene and nitroaminoguanidine. Fluorenylidene is an aryl carbene derived from the bridging methylene group of fluorene, known for its unique property where the triplet ground state is only slightly lower in energy than the singlet state .

Preparation Methods

The synthesis of N-(9-Fluorenylidene)nitroaminoguanidine involves the combination of nitroaminoguanidine and fluorenylidene derivatives. Nitroaminoguanidine can be prepared from nitroguanidine and a slight excess of hydrazine hydrate with a yield of 72% . Fluorenylidene can be produced by photolysis of 9-diazofluorene, which involves a four-step process starting with the irradiation of 9-diazofluorene to yield an excited singlet state diazofluorene molecule .

Chemical Reactions Analysis

N-(9-Fluorenylidene)nitroaminoguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, fluorenylidene reacts with dimethylketene to form dioxolane derivatives and their hydrolysis products . The compound also undergoes thermal decomposition, producing gaseous products such as ammonia, nitrogen dioxide, hydrogen cyanide, nitrous oxide, carbon monoxide, and carbon dioxide .

Scientific Research Applications

In chemistry, it is studied for its unique reactivity and intermediate properties . In biology and medicine, nitroaminoguanidine derivatives have shown potential as broad-spectrum antimicrobial agents and cholinesterase inhibitors . The compound’s thermal decomposition characteristics have also been studied using techniques such as thermal analysis, infrared spectroscopy, and X-ray diffraction .

Mechanism of Action

The mechanism of action of N-(9-Fluorenylidene)nitroaminoguanidine involves its reactivity as a carbene and its ability to undergo intersystem crossing between singlet and triplet states . The compound’s molecular targets and pathways include its interaction with various reagents to form intermediate products such as fluoren-9-yl isocyanide .

Comparison with Similar Compounds

N-(9-Fluorenylidene)nitroaminoguanidine can be compared with other similar compounds such as fluorenylidene and nitroaminoguanidine. Fluorenylidene is known for its unique triplet and singlet state properties , while nitroaminoguanidine is recognized for its antimicrobial and cholinesterase inhibitory activities . The combination of these two compounds in this compound provides a unique set of properties that make it valuable for various scientific applications.

Properties

CAS No. |

35957-64-3 |

|---|---|

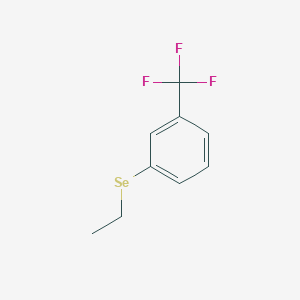

Molecular Formula |

C14H11N5O2 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-(fluoren-9-ylideneamino)-1-nitroguanidine |

InChI |

InChI=1S/C14H11N5O2/c15-14(18-19(20)21)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18) |

InChI Key |

BRCJUOSJCWSCKE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C(\N)/N[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)